molecular formula C10H13NO B181973 1-(2-Methoxyphenyl)cyclopropanamine CAS No. 503417-32-1

1-(2-Methoxyphenyl)cyclopropanamine

Cat. No.: B181973
CAS No.: 503417-32-1
M. Wt: 163.22 g/mol
InChI Key: OLNNGMGXTFSLEW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopropanamine is a cyclopropanamine derivative of significant interest in medicinal chemistry and neuroscience research. Its primary research value lies in its role as a key synthetic intermediate and scaffold for the development of novel serotonin 2C (5-HT2C) receptor agonists . The compound's structure, featuring a rigid cyclopropane ring, contributes to unique binding properties when interacting with biological targets. Research indicates that derivatives of this compound can be designed to exhibit functional selectivity at the 5-HT2C receptor, preferentially activating the Gq-mediated signaling pathway over the β-arrestin recruitment pathway . This functional selectivity is a critical area of investigation for developing potential therapeutic agents with improved efficacy and reduced side effects. For instance, one study demonstrated that an N-substituted derivative of this compound showed significant activity in an amphetamine-induced hyperactivity model, suggesting antipsychotic drug-like potential . Furthermore, structural analogs of this compound have been explored as inhibitors of beta-secretase (BACE1), a key enzyme target in Alzheimer's disease research . The compound is for Research Use Only and is strictly intended for laboratory applications such as in vitro analysis and chemical synthesis. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNNGMGXTFSLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514345
Record name 1-(2-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-32-1
Record name 1-(2-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbenoid species. For this compound, this method could involve:

Substrate : 2-Methoxystyrene derivatives
Reagents : CH₂I₂, Zn(Cu)
Conditions : Ether solvents (THF, Et₂O), 0°C to reflux.

Mechanism :

Zn+CH2I2ICH2ZnIAlkeneCyclopropane\text{Zn} + \text{CH}2\text{I}2 \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{Alkene}} \text{Cyclopropane}

Limitations :

  • Requires electron-deficient alkenes for optimal reactivity.

  • Steric hindrance from the methoxy group may reduce yield.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation via carbene transfer from diazo compounds:

Substrate : 2-Methoxybenzaldehyde-derived diazoacetate
Reagents : Ethyl diazoacetate, [Rh₂(OAc)₄]
Conditions : Dichloromethane, 25°C.

Example Protocol :

  • Synthesize 2-methoxyphenyldiazoacetate via Arndt-Eistert homologation.

  • Catalyze cyclopropanation using Rh₂(OAc)₄ (0.5 mol%).

  • Hydrolyze ester to carboxylic acid, followed by Curtius rearrangement to amine.

Advantages :

  • High stereocontrol.

  • Compatible with sensitive functional groups.

Industrial-Scale Synthesis and Supplier Data

Commercial suppliers employ optimized protocols for bulk production:

ParameterTRCMatrix ScientificAK Scientific
Purity95%95%95%
Packaging10 mg ($45)500 mg ($926)2.5 g ($2669)
Storage2-8°C, desiccatedRT, protected from light-20°C, argon

Key Observations :

  • High-cost per gram ($18.5/mg to $1,067.6/mg) reflects synthetic complexity.

  • Storage as hydrochloride salt (CAS 1227418-17-8) enhances stability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Methoxy Substitution

  • 1-(4-Methoxyphenyl)cyclopropanamine (CAS: 72934-40-8) shares the same molecular formula (C10H13NO) but differs in the methoxy group’s position (para instead of ortho) . However, the ortho-methoxy group in the target compound may enhance electron-donating effects, altering pharmacokinetics .

Cyclopropane vs. Non-Cyclopropane Analogs

  • 1-(2-Methoxyphenyl)propan-2-amine (CAS: 15402-84-3): This compound replaces the cyclopropane ring with a linear propane chain. This analog is structurally related to 2-methoxyamphetamine, a known psychoactive compound .
  • Piperazine Derivatives : Compounds like HBK14–HBK19 () and substituted piperidines () feature aromatic methoxy groups but lack cyclopropane.
    • Impact : Piperazine/piperidine rings offer different conformational flexibility. For example, 1-(2-methoxyphenyl)piperazine derivatives in showed reduced anticancer activity compared to phenylpiperazine analogs, highlighting the importance of spacer groups and ring systems .

Substituent Variations: Methoxy vs. Methyl Groups

  • 1-(4-Methylphenyl)cyclopropanamine: Marketed as an industrial chemical (), this compound replaces the methoxy group with a methyl group. This could shift applications from CNS targets (common for methoxy derivatives) to industrial uses .

Structural Analogs with Modified Backbones

  • 1-(4-Methoxyphenyl)-2-methylpropan-2-amine (CAS: 56490-94-9): Features a branched propane backbone with a methyl group.
    • Impact : The branching may sterically hinder interactions with flat binding pockets, reducing efficacy compared to the cyclopropane derivative .
  • 1-(Trifluoromethyl)cyclopropanamine (): Substitutes the methoxyphenyl group with a trifluoromethyl-cyclopropane.

Receptor Binding Affinities

  • Dopamine D2 Receptor : Substituted (2-methoxyphenyl)piperazines in showed moderate-to-high affinity (e.g., Ki = 12 nM for a nitrobenzyl derivative) . The cyclopropane backbone in 1-(2-Methoxyphenyl)cyclopropanamine may enhance selectivity due to rigidity, though direct data is lacking.
  • 5-HT1A Receptor : Piperazine derivatives with 2-methoxyphenyl groups () exhibited binding affinity, suggesting the methoxy-phenyl motif is critical for serotonin receptor interactions. Cyclopropanamine’s smaller size might limit this activity .

Cytotoxic Activity

  • In , propanamide derivatives with 1-(2-methoxyphenyl)piperazine (compound 19) showed lower anticancer activity than phenylpiperazine analogs (compound 18). This underscores the role of substituents and spacer length in bioactivity .

Physicochemical and Structural Comparisons

Compound Molecular Formula Molecular Weight Key Features Potential Advantages
This compound C10H13NO 163.22 Ortho-methoxy, cyclopropane ring Rigidity, potential selectivity
1-(4-Methoxyphenyl)cyclopropanamine C10H13NO 163.22 Para-methoxy, cyclopropane ring Reduced steric hindrance
1-(2-Methoxyphenyl)propan-2-amine C10H15NO 165.23 Linear propane backbone Simpler synthesis, psychoactive potential
1-(4-Methylphenyl)cyclopropanamine C10H13N 147.22 Methyl substituent, cyclopropane ring Higher lipophilicity

Biological Activity

1-(2-Methoxyphenyl)cyclopropanamine, a compound featuring a cyclopropane ring, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy-substituted phenyl group attached to a cyclopropanamine moiety. The structural formula can be represented as follows:

C10H13N(CAS 503417 32 1)\text{C}_{10}\text{H}_{13}\text{N}\quad (\text{CAS 503417 32 1})

This compound falls under the category of cyclopropane derivatives, which are known for their diverse biological activities.

1. Antitumor Activity

Research has indicated that cyclopropane-containing compounds often exhibit significant antitumor properties. In vitro studies have shown that derivatives of cyclopropanamine can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several cyclopropane derivatives against human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM in lines such as RKO and HeLa .

Cell Line IC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

2. Antimicrobial and Antiparasitic Activity

The potential of cyclopropane derivatives in combating microbial infections has also been explored. Specifically, compounds with similar structures have demonstrated leishmanicidal activity against Leishmania mexicana, with some exhibiting IC50 values below 1 µM . This suggests that this compound could be effective against certain pathogens.

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, studies on related compounds indicate that they may act through:

  • Enzymatic Inhibition : Many cyclopropane derivatives inhibit key enzymes involved in cancer progression and microbial survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cell lines.

Case Studies

A notable case study involved testing various derivatives of cyclopropanamine for their cytotoxic effects against human cancer cell lines. The study utilized the MTS assay to assess cell viability after treatment with different concentrations of the compounds over a period of 48 hours. The results indicated that certain derivatives significantly inhibited cell growth, supporting the hypothesis that structural modifications can enhance biological activity .

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